N-cyclobutylquinolin-6-amine
Description
Contextualization within Quinoline-Based Chemical Entities
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. rsc.orgtandfonline.com First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in various alkaloids and have been the subject of extensive synthetic exploration. openmedicinalchemistryjournal.combldpharm.com The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of chemical properties and biological effects. ijpsdronline.com Quinoline-based compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.gov
Historical Perspective on Substituted Quinoline Amines in Chemical Science
The study of substituted quinoline amines has a rich history, dating back to the late 19th and early 20th centuries with the development of classic synthetic methods like the Skraup and Doebner-von Miller reactions. bldpharm.com These methods provided access to a wide range of quinoline derivatives. Aminoquinolines, in particular, have been a focal point of research due to their prevalence in biologically active molecules. The position of the amino group on the quinoline ring, as well as the nature of its substituents, has been shown to be critical for biological activity. For instance, 4-aminoquinolines are the basis for well-known antimalarial drugs like chloroquine, while 8-aminoquinolines have also been explored for their therapeutic potential. The ongoing exploration of substituted quinoline amines continues to yield novel compounds with interesting properties.
Significance of the Cyclobutyl Moiety in Chemical Design
The cyclobutyl group, a four-membered carbocyclic ring, is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. Current time information in Bangalore, IN. Its unique, puckered three-dimensional structure can introduce conformational restriction, reduce planarity, and fill hydrophobic pockets in target proteins. Current time information in Bangalore, IN.frontiersin.org The incorporation of a cyclobutyl moiety can also improve metabolic stability by blocking sites susceptible to metabolism and can serve as a non-planar bioisostere for other groups. Current time information in Bangalore, IN.frontiersin.org The growing availability of synthetic methods to introduce the cyclobutyl group has facilitated its integration into complex molecules, making it a valuable tool for fine-tuning the properties of lead compounds. Current time information in Bangalore, IN.frontiersin.org
Current Research Landscape and Emerging Trends for Quinoline Amine Scaffolds
Current research on quinoline amine scaffolds is focused on the development of new synthetic methodologies and the exploration of their therapeutic potential in various diseases. tandfonline.com Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to create diverse libraries of substituted quinolines for high-throughput screening. amazonaws.com There is a growing interest in developing quinoline-based compounds that can overcome drug resistance in cancer and infectious diseases. rsc.org Furthermore, the hybridization of the quinoline scaffold with other pharmacophores is an emerging trend aimed at creating multifunctional molecules with improved efficacy and novel mechanisms of action. ijpsdronline.com The development of quinoline derivatives as inhibitors of specific enzymes, such as kinases and DNA-modifying enzymes, is also an active area of investigation. nih.gov
Identification of Key Research Gaps and Future Academic Directions for N-cyclobutylquinolin-6-amine
While the broader families of quinoline amines and cyclobutyl-containing compounds are well-studied, specific research on This compound is limited. The primary research gap is the lack of published data on its synthesis, characterization, and biological activity. Future academic directions should therefore focus on:
Development of efficient and scalable synthetic routes to this compound. This would enable further investigation of its properties.
Thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Systematic biological evaluation of this compound in a variety of assays to explore its potential therapeutic applications, for instance, as an enzyme inhibitor or as an anticancer or antimicrobial agent.
Structure-activity relationship (SAR) studies of a series of related N-cyclobutyl-substituted aminoquinolines to understand the impact of the substitution pattern on biological activity.
Computational modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.
Addressing these research gaps will be crucial to unlocking the full potential of this compound and its derivatives in chemical and biomedical research.
Chemical Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-cyclobutylquinolin-6-amine |
InChI |
InChI=1S/C13H14N2/c1-4-11(5-1)15-12-6-7-13-10(9-12)3-2-8-14-13/h2-3,6-9,11,15H,1,4-5H2 |
InChI Key |
XUZVTELTZGVPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of N Cyclobutylquinolin 6 Amine
Reactivity of the Quinoline (B57606) Heterocyclic System
The quinoline ring is a fused aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structure gives rise to a complex reactivity profile, where the benzene (carbocyclic) ring and the pyridine (heterocyclic) ring exhibit different behaviors toward attacking reagents.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring typically occurs on the more electron-rich benzene ring, with a preference for the C5 and C8 positions. However, the reactivity and regioselectivity are strongly influenced by the substituents present on the ring.
In N-cyclobutylquinolin-6-amine, the secondary amine group at the C6 position is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent. This activating effect directs incoming electrophiles primarily to the C5 and C7 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often using the elemental halogen with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. However, Friedel-Crafts reactions can be complicated by the basicity of the quinoline nitrogen and the activating amino group, which can coordinate with the Lewis acid catalyst.
The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-cyclobutyl-5-nitroquinolin-6-amine, N-cyclobutyl-7-nitroquinolin-6-amine |
| Bromination | Br₂, FeBr₃ | N-cyclobutyl-5-bromoquinolin-6-amine, N-cyclobutyl-7-bromoquinolin-6-amine |
| Sulfonation | SO₃, H₂SO₄ | 6-(cyclobutylamino)quinoline-5-sulfonic acid, 6-(cyclobutylamino)quinoline-7-sulfonic acid |
Nucleophilic Additions to the Quinoline Core
The pyridine ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. These reactions often require activation of the ring, for instance by N-alkylation or N-oxidation, or the use of very strong nucleophiles.
A classic example of nucleophilic addition to a quinoline system is the Chichibabin reaction, where an amide anion (e.g., from sodium amide, NaNH₂) attacks the C2 position to form an amino-substituted quinoline after rearomatization. Organometallic reagents, such as organolithium or Grignard reagents, can also add to the C2 and C4 positions.
Reactions Involving the Secondary Amine Group
The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to undergo a range of reactions common to secondary amines.
Acylation Reactions
Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.govnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com
Table 2: General Acylation Reaction
| Reactant | Acylating Agent | Product | Byproduct |
|---|---|---|---|
| This compound | Acetyl chloride | N-acetyl-N-cyclobutylquinolin-6-amine | HCl |
| This compound | Acetic anhydride | N-acetyl-N-cyclobutylquinolin-6-amine | Acetic acid |
| This compound | Benzoyl chloride | N-benzoyl-N-cyclobutylquinolin-6-amine | HCl |
Alkylation Reactions
The nitrogen of the secondary amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction (N-alkylation) to yield a tertiary amine. rsc.orgwikipedia.org However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation to form a quaternary ammonium (B1175870) salt. nih.govwikipedia.org The choice of reaction conditions, stoichiometry, and the nature of the alkylating agent can influence the outcome. Methods have been developed to achieve selective mono-alkylation and avoid this overalkylation. nih.govresearchgate.net
Table 3: Potential Alkylation Products
| Reactant | Alkylating Agent | Tertiary Amine Product | Quaternary Ammonium Salt Product |
|---|---|---|---|
| This compound | Methyl iodide | N-cyclobutyl-N-methylquinolin-6-amine | N-cyclobutyl-N,N-dimethylquinolin-6-aminium iodide |
| This compound | Ethyl bromide | N-cyclobutyl-N-ethylquinolin-6-amine | N-cyclobutyl-N,N-diethylquinolin-6-aminium bromide |
Nitrosation Reactions
Secondary amines, including secondary aryl amines, react with nitrosating agents, most commonly nitrous acid (HNO₂), to form N-nitrosamines. nih.gov Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which is a potent electrophile that is attacked by the nucleophilic secondary amine nitrogen. nih.gov The resulting N-nitrosamines are a class of compounds that have been studied extensively due to their biological significance. nih.govresearchgate.net
Table 4: Nitrosation Reaction
| Reactant | Reagents | Product |
|---|---|---|
| This compound | NaNO₂, HCl (aq) | N-cyclobutyl-N-nitrosoquinolin-6-amine |
Transformations of the Cyclobutyl Ring
The four-membered cyclobutyl ring in this compound is characterized by significant ring strain, which makes it susceptible to reactions that can alleviate this strain. These transformations can involve cycloadditions where the cyclobutyl ring itself does not directly participate but influences the reactivity of the adjacent amine, as well as reactions that lead to the opening or rearrangement of the ring.
While direct cycloaddition involving the saturated cyclobutyl ring is uncommon, the enamine-like character of the N-cyclobutylamino group can facilitate cycloaddition reactions with suitable reagents. The nitrogen lone pair can delocalize into the quinoline ring, increasing the nucleophilicity of the aromatic system and potentially enabling it to act as a diene or dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmdpi.com
In a hypothetical scenario, the quinoline ring of this compound could react as a diene with a strong dienophile. However, the aromaticity of the quinoline system makes such reactions energetically unfavorable unless the ring is activated by strongly electron-donating groups.
A more plausible cycloaddition pathway involves the formation of an enamine tautomer, although this is less likely with an aromatic amine. Alternatively, the nitrogen atom can activate the quinoline ring towards cycloaddition. For instance, in the Povarov reaction, an aniline (B41778), an aldehyde, and an activated alkene undergo a formal [4+2] cycloaddition to form a tetrahydroquinoline derivative. mdpi.com While this compound already possesses the quinoline core, analogous reactivity with suitable dienophiles at the 5,7-positions could be envisioned under specific catalytic conditions.
The following table summarizes potential cycloaddition reactions, drawing parallels from known enamine and quinoline chemistry.
| Reaction Type | Reactant | Potential Product | Conditions |
| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Fused polycyclic aromatic system | High temperature, Lewis acid catalysis |
| 1,3-Dipolar Cycloaddition | Azomethine ylide | Pyrrolidine-fused quinoline | Metal catalysis or thermal conditions |
| [2+2] Cycloaddition | Electron-deficient alkene | Cyclobutane-fused dihydroquinoline | Photochemical conditions |
This table presents hypothetical reactions based on the known reactivity of similar chemical structures.
The strained nature of the cyclobutyl ring makes it prone to ring-opening and rearrangement reactions, particularly when a reactive intermediate is formed at the adjacent nitrogen atom. One such possibility is through a single-electron transfer (SET) oxidation of the amine. acs.org Analogous to N-cyclopropylanilines, the oxidation of the nitrogen atom in this compound to a radical cation could trigger the cleavage of a C-C bond in the cyclobutyl ring to relieve ring strain. acs.orgresearchgate.netacs.org This would result in the formation of a distonic radical cation, which could then undergo further reactions, such as addition to nucleophiles or intramolecular cyclization. acs.org
Another potential pathway for rearrangement involves the functionalization of the cyclobutyl ring itself. For example, C-H functionalization strategies, which have been applied to other cyclobutane (B1203170) systems, could introduce a functional group that facilitates a subsequent rearrangement. acs.orgnih.govresearchgate.net
The table below outlines potential ring-opening and rearrangement reactions.
| Reaction Type | Triggering Event | Intermediate | Potential Product |
| Oxidative Ring-Opening | Single-Electron Transfer (SET) | Nitrogen radical cation, distonic radical cation | Linear alkylamine-substituted quinoline |
| Photochemical Rearrangement | UV irradiation | Excited state | Isomeric amine or ring-expanded product |
| Acid-Catalyzed Rearrangement | Strong acid | Carbocation | Ring-expanded (cyclopentyl) or ring-opened product |
This table outlines plausible reactions based on the reactivity of analogous N-cycloalkyl anilines and general principles of cyclobutane chemistry.
Derivatization Strategies for Functional Group Introduction
The secondary amine in this compound is a prime site for the introduction of new functional groups. A variety of derivatization reagents can be employed to modify the properties of the parent molecule, for instance, to facilitate analysis or to build more complex structures.
Common derivatization strategies for secondary amines include acylation, sulfonylation, and alkylation. Reagents such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are frequently used to introduce fluorescent or UV-active tags, which are beneficial for chromatographic analysis and quantification. nih.gov The reaction conditions for these derivatizations are generally mild and proceed with high efficiency. nih.gov
Furthermore, more complex functional groups can be introduced through transition-metal-catalyzed cross-coupling reactions. For example, the nitrogen atom could participate in Buchwald-Hartwig amination reactions with aryl halides to form triarylamines, or in Chan-Lam coupling reactions with boronic acids.
The following table provides a summary of common derivatization strategies.
| Derivatization Reagent | Functional Group Introduced | Purpose |
| Dansyl chloride | Dansyl | Fluorescence detection |
| o-Phthalaldehyde (OPA) | Isoindole | Fluorescence detection |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc | UV detection, protecting group |
| Dabsyl chloride | Dabsyl | Visible light detection |
| Acetic anhydride | Acetyl | Protection, modification of properties |
| Aryl halide (with Pd catalyst) | Aryl | Synthesis of more complex molecules |
This interactive table summarizes common derivatization reagents and their applications for secondary amines.
Chemo- and Regioselectivity in this compound Transformations
The presence of multiple reactive sites in this compound—the quinoline ring, the secondary amine, and the cyclobutyl group—raises important questions of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in an acylation reaction, the secondary amine is expected to be significantly more nucleophilic than the quinoline ring, leading to selective N-acylation. In electrophilic aromatic substitution reactions, the choice of reagents and conditions will determine whether the electrophile attacks the quinoline ring or if the reaction occurs at the nitrogen.
Regioselectivity concerns the position at which a reaction occurs on the quinoline ring. The N-cyclobutylamino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions on the quinoline ring are expected to occur preferentially at the 5- and 7-positions, which are ortho and para to the amino group, respectively. The specific outcome will depend on the steric hindrance imposed by the cyclobutyl group and the reaction conditions. rsc.org Recent advances in C-H functionalization of quinolines, often directed by the nitrogen atom of the ring or a substituent, offer powerful tools for achieving high regioselectivity. nih.govscilit.com
The following table outlines the expected chemo- and regioselectivity for several reaction types.
| Reaction Type | Expected Chemoselectivity | Expected Regioselectivity (on quinoline ring) |
| Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Reaction on the quinoline ring | Positions 5 and 7 |
| Acylation | Reaction at the secondary amine | N/A |
| Transition-Metal-Catalyzed C-H Functionalization | Reaction on the quinoline ring or cyclobutyl group | Dependent on the directing group and catalyst |
| N-Alkylation | Reaction at the secondary amine | N/A |
This table provides a predictive overview of the selective reactivity of this compound.
Spectroscopic and Structural Characterization in Research Applications
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Spectroscopy for Structural Assignment
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of N-cyclobutylquinolin-6-amine, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the quinoline (B57606) ring system and the cyclobutyl substituent.
The aromatic region would display a set of signals corresponding to the six protons of the quinoline core. The chemical shifts of these protons are influenced by the electron-donating amino group and the anisotropic effects of the fused ring system. Protons on the pyridine (B92270) ring (positions 2, 3, and 4) and the benzene (B151609) ring (positions 5, 7, and 8) would appear as doublets, doublets of doublets, or multiplets, with their specific splitting patterns revealing their coupling to adjacent protons.
The aliphatic region of the spectrum would be characterized by signals from the cyclobutyl group. The proton attached to the nitrogen (methine proton) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The remaining six protons of the cyclobutyl ring would present as complex multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Quinoline H | 7.0 - 8.5 | m |
| NH | 4.5 - 5.5 | br s |
| Cyclobutyl CH | 3.5 - 4.5 | m |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound is expected to show a total of 13 distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the four carbon atoms of the cyclobutyl group.
The downfield region of the spectrum would contain signals for the nine carbons of the quinoline ring, with their chemical shifts influenced by the nitrogen heteroatom and the amino substituent. The upfield region would display the signals for the methine and methylene carbons of the cyclobutyl ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Quinoline C (Aromatic) | 100 - 160 |
| Cyclobutyl C (Methine) | 45 - 55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are crucial.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline and cyclobutyl moieties.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cyclobutyl group and the quinoline ring, for instance, by observing a correlation between the cyclobutyl methine proton and the C-6 carbon of the quinoline ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound (C₁₃H₁₄N₂), the expected exact mass can be calculated. An HRMS experiment would provide an experimental mass value with high accuracy (typically to within 5 ppm), which would serve as strong evidence for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond alpha to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic systems, C=C and C=N bonds of the quinoline ring, and C-N bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C and C=N Stretch (aromatic) | 1450 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents. The presence of the electron-donating amino group attached to the quinoline ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline, indicating a modification of the electronic structure.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful non-destructive technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic and molecular level. azom.comwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine the exact spatial arrangement of atoms, bond lengths, and bond angles. wikipedia.orgazolifesciences.com This method is unparalleled in its ability to deliver an unambiguous structural determination. chemmethod.com
For a novel quinoline derivative such as this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal after its synthesis. The resulting data would be crucial for confirming the connectivity of the cyclobutyl group to the amine at the 6-position of the quinoline ring and for understanding the molecule's conformation and intermolecular interactions in the solid state. Such interactions, including hydrogen bonding and π–π stacking, govern the crystal packing and can influence the material's physical properties. chemmethod.com
While specific crystallographic data for this compound are not available in the current scientific literature, analysis of related quinoline structures demonstrates the type of information that would be obtained. For instance, studies on other quinoline derivatives have successfully determined their crystal systems, space groups, and unit cell parameters, providing definitive structural proof. chemmethod.comresearchgate.net
Illustrative Data for this compound:
The table below is a hypothetical representation of the crystallographic data that would be generated from a successful single-crystal X-ray analysis of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₄N₂ |
| Formula Weight | 198.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.543(5) |
| α (°) | 90 |
| β (°) | 105.2(1) |
| γ (°) | 90 |
| Volume (ų) | 1035.8(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.272 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components within a mixture. longdom.orgjascoinc.com It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to isolate them from reaction byproducts and starting materials. moravek.com The principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). longdom.org Components of the sample separate based on their differing affinities for the two phases. longdom.org
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed for purity analysis. In this mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. epa.govnih.gov The purity of a sample is determined by integrating the area of the peaks in the resulting chromatogram; in an ideal separation, the target compound appears as a single, sharp peak, and its purity can be calculated as a percentage of the total peak area. chromatographyonline.com
Photodiode Array (PDA) detectors are commonly used in modern HPLC systems, providing spectral information across a range of UV wavelengths for each peak. sepscience.com This capability helps in confirming the identity of the peak and assessing its spectral homogeneity, which is a strong indicator of peak purity. chromatographyonline.comsepscience.com
As with crystallographic data, specific, experimentally determined HPLC parameters for this compound are not documented in publicly available research. The development of a suitable HPLC method would involve screening different columns and mobile phase compositions to achieve optimal separation and peak shape. oup.com
Illustrative HPLC Method Parameters for Purity Analysis:
This table presents a hypothetical set of conditions for an HPLC method developed to assess the purity of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.
| Parameter | Hypothetical Condition |
| Instrument | High-Performance Liquid Chromatography System with PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 5 µL |
| Retention Time | ~7.8 minutes |
| Purity (by area%) | >99% |
Structure Activity Relationship Sar Studies of N Cyclobutylquinolin 6 Amine and Its Analogs
Design and Synthesis of N-cyclobutylquinolin-6-amine Derivatives for SAR Investigations
The design of this compound derivatives for SAR studies involves a strategic approach to probe the chemical space around the core scaffold. Synthetic strategies are often guided by the need to introduce a diverse range of substituents at specific positions of the quinoline (B57606) ring and to modify the N-cyclobutyl group.
Common synthetic routes to access quinoline derivatives include well-established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which allow for the construction of the core quinoline scaffold from various anilines and carbonyl compounds. For the synthesis of N-substituted quinolin-6-amines, a typical approach involves the initial preparation of 6-aminoquinoline (B144246), followed by N-alkylation or reductive amination with cyclobutanone (B123998).
To explore the SAR, derivatives are designed to investigate the effects of:
Stereochemistry and conformation: The puckered nature of the cyclobutyl ring can influence the spatial orientation of substituents and their interactions with a binding site. nih.govru.nl
Electronic properties: Introduction of electron-donating or electron-withdrawing groups on the quinoline nucleus can modulate the electron density and reactivity of the molecule.
Steric bulk: Varying the size of substituents can probe the spatial constraints of the target's binding pocket.
Lipophilicity: Modifications that alter the lipophilicity of the molecule can impact its solubility, membrane permeability, and metabolic stability.
A general synthetic scheme for the preparation of this compound derivatives might involve the reaction of a substituted 6-aminoquinoline with cyclobutyl bromide or a reductive amination reaction between the aminoquinoline and cyclobutanone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model for a class of compounds defines the essential spatial arrangement of features necessary for biological activity. For this compound and its analogs, the key pharmacophoric features are likely to include:
A hydrogen bond donor/acceptor: The secondary amine linker (NH) can act as a hydrogen bond donor, a feature often crucial for anchoring a ligand to its target. nih.gov
An aromatic system: The quinoline ring system provides a planar aromatic surface that can engage in π-π stacking or hydrophobic interactions with the target protein.
A hydrophobic moiety: The cyclobutyl group serves as a hydrophobic feature that can occupy a corresponding hydrophobic pocket in the binding site. nih.govru.nl
Specific substituent locations: The positions on the quinoline ring (e.g., C2, C4, C7, C8) where substituents can be introduced to modulate activity and selectivity.
Pharmacophore models can be developed using computational software by aligning a set of active molecules and identifying common chemical features. These models serve as valuable tools for virtual screening of compound libraries to identify new potential hits. nih.gov
Impact of Cyclobutyl Ring Modifications on Biological Interactions
The cyclobutyl ring, while often considered a simple hydrophobic group, can significantly influence the biological activity of a molecule through several mechanisms. Its puckered, three-dimensional structure can act as a conformational constraint, locking the rest of the molecule into a specific orientation that may be favorable for binding. nih.govru.nl
Modifications to the cyclobutyl ring can be explored to optimize these interactions:
Ring size: Expanding or contracting the ring to cyclopentyl or cyclopropyl, respectively, can alter the conformational preferences and the fit within a binding pocket.
Substitution on the ring: Introducing substituents on the cyclobutyl ring can provide additional points of interaction with the target. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group could enhance hydrophobic interactions.
Bioisosteric replacement: The cyclobutyl group can be considered a bioisostere for other groups like a gem-dimethyl or a t-butyl group. nih.gov Comparing the activity of these analogs can provide insights into the specific steric and electronic requirements of the binding site. nih.govchem-space.com For instance, replacing a gem-dimethyl group with a cyclobutyl ring has been shown to enhance potency and selectivity in some cases. nih.gov
The table below illustrates hypothetical modifications and their potential impact on biological interactions.
| Modification of Cyclobutyl Ring | Potential Impact on Biological Interactions |
| Replacement with Cyclopentyl | May provide a better fit in a larger hydrophobic pocket. |
| Replacement with Cyclopropyl | Can alter the angle of the N-substituent, potentially improving interactions. |
| Introduction of a Hydroxyl Group | May introduce a new hydrogen bond, increasing binding affinity. |
| Introduction of a Methyl Group | Could enhance hydrophobic interactions within the binding pocket. |
| Replacement with a Phenyl Ring | May introduce aromatic interactions but could also lead to steric clashes. |
Substituent Effects on the Quinoline Core and Amine Linker on Activity Profiles
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) at various positions on the quinoline ring can alter the pKa of the quinoline nitrogen and the amine linker, thereby influencing ionization at physiological pH and the ability to form hydrogen bonds. For example, a 7-chloro group has been shown to be important for the activity of some 4-aminoquinolines. nih.gov
Steric Effects: The size and position of substituents can influence the binding affinity by either creating favorable van der Waals interactions or causing steric hindrance. For instance, bulky substituents at certain positions might prevent the molecule from adopting the optimal conformation for binding.
Amine Linker Modification: The secondary amine is a key interaction point. N-methylation to a tertiary amine would remove the hydrogen bond donor capability, which can be detrimental to activity if this interaction is crucial. Conversely, if the NH group is not involved in essential hydrogen bonding, its removal might improve metabolic stability.
The following table summarizes the potential effects of substituents at different positions on the quinoline core.
| Position on Quinoline Core | Substituent | Potential Effect on Activity |
| C2 | Methyl | May enhance hydrophobic interactions. |
| C4 | Chlorine | Can influence electronic properties and binding. |
| C7 | Methoxy (B1213986) | May increase electron density and act as a hydrogen bond acceptor. |
| C8 | Hydroxyl | Could form a key hydrogen bond with the target. |
Positional Isomerism and its Influence on Molecular Recognition
The position of the N-cyclobutylamino group on the quinoline ring is a critical determinant of biological activity. Isomers where the substituent is moved to other positions (e.g., N-cyclobutylquinolin-2-amine, N-cyclobutylquinolin-4-amine, or N-cyclobutylquinolin-8-amine) are likely to exhibit significantly different biological profiles.
Studies on other aminoquinolines have demonstrated the profound impact of the amino group's position on activity. For instance, 2- and 4-aminoquinolines have shown a strong affinity for certain biological targets. nih.gov Therefore, a systematic investigation of positional isomers is a fundamental aspect of SAR studies to identify the optimal substitution pattern for the desired biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A reliable QSAR model can provide valuable insights into the structural features that are most important for activity. For example, a model might reveal that a specific combination of lipophilicity and electronic properties is required for optimal potency.
Computational Approaches in SAR Analysis
In addition to QSAR, other computational methods play a vital role in the SAR analysis of this compound analogs. These in silico techniques can provide a deeper understanding of the molecular interactions at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov Docking studies can be used to visualize the binding mode of this compound analogs, identify key interactions with amino acid residues, and explain the observed SAR trends. For example, docking could reveal why a particular substituent enhances binding affinity by forming a new hydrogen bond. mdpi.com
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the QSAR concept into three dimensions. mdpi.com These methods generate 3D contour maps that highlight regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com This information can be used to guide the design of new analogs with improved properties.
Pharmacophore Modeling: As mentioned earlier, computational tools can be used to generate and refine pharmacophore models based on the structures of active compounds. nih.gov These models can then be used for virtual screening to identify novel scaffolds that fit the pharmacophoric requirements. researchgate.net
By integrating these computational approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR of this compound and its analogs can be achieved, facilitating the discovery of new and improved bioactive agents.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique simulates the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational flexibility of both the ligand and the target protein upon binding.
For the this compound-receptor complex predicted by molecular docking, an MD simulation would be run to assess its stability and to observe how the interactions evolve. The simulation would be initiated with the docked pose, and the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The trajectory of the simulation would then be analyzed to determine:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are the most flexible.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.
The findings would help to refine the understanding of the binding mode and the energetic contributions of different interactions, providing a more dynamic picture than the static view offered by molecular docking.
Pharmacophore Modeling
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules.
In the context of this compound and its analogs, a pharmacophore model would be developed to define the key chemical features required for their biological activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive and Negative Ionizable Centers
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the desired features, or to guide the design of new analogs of this compound with potentially improved activity. The features of a hypothetical pharmacophore model for this compound series could be tabulated as follows:
| Pharmacophore Feature | Location |
| Aromatic Ring | Quinoline Core |
| Hydrogen Bond Donor | Amine Group |
| Hydrophobic Region | Cyclobutyl Group |
This table represents a hypothetical model and is for illustrative purposes only.
Based on a comprehensive search of available scientific literature, there is currently no public data available regarding the preclinical biological activity and mechanistic research for the specific chemical compound “this compound.”
Therefore, it is not possible to generate the requested article with detailed, scientifically accurate information and data tables for the specified outline sections, including:
In Vitro Assay Systems for Biological Target Engagement (e.g., PRMT5 inhibition)
In Vivo Model Systems for Efficacy Evaluation in Animal Models
Without published research on this particular compound's biological targets, enzyme inhibition properties, effects in cell-based functional assays, or evaluation in animal models, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Pre Clinical Biological Activity and Mechanistic Research
Mechanistic Investigations of N-cyclobutylquinolin-6-amine Action
Information regarding the impact of this compound on cellular processes such as cell proliferation, DNA repair, cell cycle, or cell death is not available in the public domain.
There are no published studies identifying or validating the specific biological targets of this compound in any non-human preclinical systems.
No gene expression or proteomic profiling data resulting from cellular or organismal exposure to this compound have been made publicly available.
Investigation of Selectivity and Off-Target Interactions in Pre-clinical Models
Research on the selectivity profile of this compound and its potential off-target interactions in preclinical models has not been reported in the available scientific literature.
Computational Chemistry and Theoretical Studies of N Cyclobutylquinolin 6 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular attributes, from the distribution of electrons to the energies of molecular orbitals.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For N-cyclobutylquinolin-6-amine, DFT can be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures. bohrium.comthesciencein.orgrsc.orgresearchgate.net
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can provide insights into the molecule's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thesciencein.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. thesciencein.orgresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Description |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, available to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher stability and lower reactivity. thesciencein.orgresearchgate.net |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential | 6.2 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comyoutube.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
For this compound, an MEP map would likely show a region of negative potential (typically colored red or orange) around the nitrogen atom of the quinoline (B57606) ring and the amine group, indicating these are sites susceptible to electrophilic attack. youtube.com Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine group and the aromatic protons, highlighting them as potential sites for nucleophilic interaction. youtube.com This visual representation of the molecule's electronic landscape is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological target. proteopedia.org
Conformational Analysis and Energy Landscape Exploration
The three-dimensional shape of a molecule is crucial for its function, particularly in a biological context where molecular recognition is key. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.
For this compound, the primary source of conformational flexibility is the cyclobutyl ring and its connection to the quinoline core. The cyclobutane (B1203170) ring is not planar and exists in a "puckered" or "butterfly" conformation to relieve torsional strain. saskoer.calibretexts.orgyoutube.com The orientation of this ring relative to the quinoline system, as well as the puckering of the ring itself, will give rise to different conformers with varying energies.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of each conformation, an energy landscape can be constructed, revealing the most stable, low-energy conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C5-C6-N-C_cyclobutyl) | Relative Energy (kcal/mol) | Puckering Angle of Cyclobutyl Ring |
| 1 | 0° | 2.5 | 25° |
| 2 | 45° | 1.0 | 28° |
| 3 | 90° | 0.0 (Global Minimum) | 30° |
| 4 | 135° | 1.2 | 27° |
| 5 | 180° | 3.0 | 24° |
Note: The data in this table is hypothetical and serves to illustrate the results of a conformational analysis.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The this compound scaffold can serve as a starting point for the design of a virtual library of related compounds. By systematically modifying the structure, for example, by adding different substituents to the quinoline ring or altering the cyclobutyl group, a vast number of virtual compounds can be generated.
This virtual library can then be screened against a specific biological target using molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex and estimate the binding affinity. This process allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation. nih.govwjpmr.comresearchgate.netacs.org
Predictive Modeling for Absorption, Distribution, Metabolism, Excretion (ADME) Properties (non-clinical focus)
Various in silico tools and webservers, such as SwissADME and pkCSM, can be used to predict the ADME properties of this compound based on its chemical structure. nih.govjournalijtdh.com These predictions are based on quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimental data.
Table 3: Hypothetical Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract. nih.gov |
| Human Intestinal Absorption | >90% | High probability of absorption from the intestine. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier, which can be desirable to avoid central nervous system side effects. nih.gov |
| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Non-inhibitor | Low likelihood of causing drug-drug interactions via this major metabolic enzyme. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Indicates the rate at which the compound is cleared from the body. |
| Renal OCT2 Substrate | No | Not likely to be actively secreted by the kidneys via this transporter. |
Note: The data in this table is hypothetical and for illustrative purposes. Actual ADME properties would need to be determined experimentally.
Application of Machine Learning and Artificial Intelligence in Molecular Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and molecular design. dntb.gov.uanih.govresearchgate.net These technologies can be used to build predictive models for a wide range of properties, from biological activity to ADME profiles, with greater accuracy and speed than traditional methods.
In the context of this compound, ML models could be trained on datasets of quinoline derivatives with known biological activities to predict the potential therapeutic applications of this specific compound. researchgate.net Furthermore, generative ML models could be used to design novel quinoline derivatives with optimized properties. These models can learn the underlying patterns in chemical space and generate new molecules that are predicted to have high activity and favorable ADME characteristics. researchgate.net
For instance, a quantitative structure-activity relationship (QSAR) model, a type of ML model, could be developed for a series of quinoline derivatives. This model would mathematically relate the chemical structures of the compounds to their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules like this compound and guiding the design of more potent analogs. researchgate.net
Medicinal Chemistry and Drug Discovery Applications Non Clinical
Rational Drug Design Strategies Incorporating the N-cyclobutylquinolin-6-amine Scaffold
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. nih.gov For the this compound scaffold, these strategies can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein is known, SBDD can be employed. The this compound scaffold can be computationally docked into the target's binding site. In this context:
The quinoline (B57606) core can form crucial pi-pi stacking or hydrogen bond interactions with the protein's active site residues. benthamdirect.com
The 6-amino group acts as a key hydrogen bond donor or acceptor.
The N-cyclobutyl group can be oriented to fit into a specific hydrophobic pocket. The constrained, non-polar nature of the cyclobutyl ring can offer advantages in binding affinity and selectivity compared to more flexible alkyl chains. Design strategies would aim to optimize the fit within this pocket to maximize van der Waals interactions. nih.gov
Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD strategies are used, based on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed from a set of known active compounds. The this compound scaffold would be evaluated for its ability to match the pharmacophore's key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the physicochemical properties of a series of related quinoline amines with their biological activity, guiding the design of more potent analogs. nih.gov
Lead Compound Identification and Optimization Leveraging Quinoline Amines
Lead identification often begins with high-throughput screening of compound libraries. Once a quinoline amine "hit" is identified, it undergoes a rigorous lead optimization process to improve its potency, selectivity, and non-clinical pharmacokinetic properties. nih.govadvancedsciencenews.com
A primary tool in this phase is the systematic exploration of the Structure-Activity Relationship (SAR). nih.govpolicycommons.net This involves synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its biological activity. For a 6-aminoquinoline (B144246) scaffold, optimization would explore:
Substitution on the Quinoline Ring: Adding electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and binding interactions of the core. nih.gov
Modification of the Amino Group: The nature of the substituent on the 6-amino group is critical. A systematic variation, for instance, from small alkyl groups to cyclic systems like cyclobutyl, can probe the size and nature of the corresponding binding pocket. nih.gov
Positional Isomerism: Moving the N-cyclobutylamino group to other positions on the quinoline ring (e.g., position 4 or 8) helps to determine the optimal geometry for target interaction. oup.comwho.int
The following table illustrates a hypothetical SAR study for a series of quinoline derivatives targeting a specific protein kinase, showing how modifications affect inhibitory activity.
| Compound ID | R1 (at position 4) | R2 (at position 6) | Kinase IC50 (nM) |
| 1a | -H | -NH2 | 850 |
| 1b | -H | -NH-methyl | 450 |
| 1c | -H | -NH-ethyl | 320 |
| 1d | -H | -NH-cyclobutyl | 95 |
| 1e | -Cl | -NH-cyclobutyl | 25 |
| 1f | -OCH3 | -NH-cyclobutyl | 48 |
This table contains hypothetical data for illustrative purposes.
This data shows a clear trend where increasing the steric bulk on the 6-amino group from hydrogen to a cyclobutyl ring improves potency (Compounds 1a-1d). Further optimization by adding a chloro group at position 4 leads to a significant increase in activity (Compound 1e), demonstrating the iterative nature of lead optimization. nih.gov
Prodrug Strategies for Enhanced Delivery and Target Specificity (Pre-clinical)
Prodrugs are inactive precursors that are converted into the active drug within the body. mdpi.com This strategy is employed to overcome limitations of the parent drug, such as poor solubility, limited permeability, or rapid metabolism. acs.org For quinoline amines, several preclinical prodrug strategies could be explored:
Improving Aqueous Solubility: If a potent this compound analog is poorly soluble, a polar promoiety (e.g., a phosphate (B84403) or an amino acid) could be attached, often to the quinoline nitrogen or another suitable position. This moiety would be cleaved by endogenous enzymes like phosphatases or esterases to release the active drug.
Enhancing Membrane Permeability: To improve passage across biological membranes like the blood-brain barrier, the polarity of the quinoline amine could be temporarily masked. For example, creating an N-alkoxyquinoline derivative can increase lipophilicity, facilitating diffusion across cell membranes before being reduced back to the active amine. mdpi.comrsc.org
Targeted Delivery: A promoiety could be designed to be cleaved only by enzymes that are overexpressed at a specific site of disease, such as in tumor tissues. This approach aims to concentrate the active drug where it is needed, potentially reducing systemic exposure.
Exploration of this compound as a Core Scaffold for Novel Therapeutics
The quinoline ring is a versatile and synthetically accessible scaffold, making it an excellent starting point for building diverse compound libraries. frontiersin.orgrsc.org The this compound structure, specifically, can serve as a core scaffold for developing novel therapeutics by leveraging its inherent properties.
The functionalization of the quinoline moiety at different positions has been shown to result in varied pharmacological activities. nih.govfrontiersin.org Libraries of compounds can be generated by adding various substituents at other positions of the this compound core. These libraries can then be screened against a wide array of biological targets, including:
Kinases: Many kinase inhibitors feature a nitrogen-containing heterocyclic core that anchors the molecule in the ATP-binding pocket.
G-Protein Coupled Receptors (GPCRs): The aromatic and basic nature of the scaffold is suitable for interacting with GPCRs.
Enzymes: The scaffold can be elaborated to present functional groups that interact with the active sites of enzymes like proteases or helicases.
DNA Intercalators: The planar quinoline ring is a classic structure for intercalation between DNA base pairs, a mechanism relevant in certain anticancer agents.
The N-cyclobutyl group provides a fixed hydrophobic and steric element that can be used to achieve selective binding to a specific target over closely related off-targets.
Polypharmacology and Multi-Targeting Approaches with Quinoline Derivatives
Polypharmacology refers to the ability of a single drug to interact with multiple targets. While often associated with side effects, this concept can be harnessed therapeutically, especially for complex diseases like cancer or neurodegenerative disorders. nih.gov The quinoline scaffold is well-suited for the design of multi-target agents. nih.gov
One strategy is the creation of hybrid molecules. This involves covalently linking the quinoline scaffold to another distinct pharmacophore known to bind a different target. For example, a quinoline-based kinase inhibitor could be linked to a moiety that inhibits a protein involved in a separate but complementary signaling pathway. This can lead to synergistic effects and potentially overcome drug resistance mechanisms. frontiersin.org The synthetic tractability of the quinoline ring allows for the attachment of other pharmacophores at various positions, enabling the creation of diverse multi-target compounds. nih.gov
Strategies for Improving Ligand Efficiency and Druggability (non-clinical parameters)
During drug discovery, it is not enough for a compound to be potent; it must also possess "drug-like" properties. These non-clinical parameters, often grouped under the term "druggability," include molecular weight (MW), lipophilicity (LogP), and polar surface area (PSA).
Ligand Efficiency (LE) is a key metric used to guide optimization. It relates the binding affinity of a compound to its size (number of heavy atoms). A high LE indicates that the compound achieves its potency efficiently, without excessive size.
Strategies to improve these parameters for quinoline amines include:
Optimizing Lipophilicity: While some lipophilicity is needed for membrane passage, excessive LogP can lead to poor solubility and non-specific toxicity. The N-cyclobutyl group on the 6-amino position offers a balanced lipophilic character that can be finely tuned by adding or removing polar groups elsewhere on the quinoline ring. frontiersin.org
Controlling Molecular Weight: Medicinal chemists aim to keep MW low while increasing potency. Replacing a flexible, lengthy alkyl chain with a compact cyclobutyl ring is a classic strategy to improve binding (due to conformational restriction) without a large penalty in molecular weight, thereby potentially improving LE.
Fragment-Based Growth: Starting with a small, efficient fragment (like 6-aminoquinoline) and growing it incrementally into an empty pocket of the target site is a powerful strategy for developing leads with high LE and good druggability profiles.
The table below shows how LE might be improved during an optimization campaign.
| Compound | IC50 (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |
| Hit (N-hexyl) | 500 | 17 | 0.44 |
| Lead (N-cyclobutyl) | 95 | 15 | 0.55 |
| Optimized Lead | 25 | 16 | 0.61 |
This table contains hypothetical data for illustrative purposes. LE is calculated as (1.4 * -log(IC50)) / HAC.
The shift from a hexyl to a cyclobutyl group reduces size and improves efficiency. Further optimization adds one atom but significantly boosts potency, resulting in the best LE.
Future Research Horizons: Charting the Course for this compound
The scientific community is increasingly focusing on novel heterocyclic compounds, and this compound is emerging as a molecule of significant interest. Its unique structural combination of a quinoline core and a cyclobutyl moiety suggests a wide range of potential applications across various scientific disciplines. This article explores the future directions and emerging research avenues for this compound, focusing on its integration with advanced screening technologies, its potential as a chemical biology tool, its applications in material science, collaborative research opportunities, and sustainable chemical practices.
Q & A
Q. What synthetic strategies are optimal for preparing N-cyclobutylquinolin-6-amine, and how can purity be ensured?
The synthesis of this compound likely involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination, given the structure of similar quinoline derivatives. For example, 6-chloroquinolin-4-amine is synthesized via NAS using amines under reflux in ethanol/methanol . A proposed route for this compound could involve reacting 6-chloroquinoline with cyclobutylamine in the presence of a palladium catalyst. Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., hexane/EtOAc gradients) to isolate the product, as demonstrated in the synthesis of N,N-2-trimethylquinolin-6-amine . Confirm purity (>98%) via NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : 1H and 13C NMR to confirm cyclobutyl group integration and quinoline ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
Data Interpretation : Compare spectra with structurally related compounds, such as 6-methylquinolin-3-amine or 8-fluoroquinolin-5-amine , to validate assignments.
Intermediate Questions
Q. How can researchers assess the biological activity of this compound in antimicrobial studies?
Adopt standardized protocols:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
Note : Structural analogs like 6-chloroquinolin-4-amine show activity against pathogens , suggesting similar testing frameworks.
Q. What computational methods can predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450).
- QSAR Models : Train models on quinoline derivatives to correlate substituent effects (e.g., cyclobutyl vs. methyl groups) with activity .
Validation : Cross-check predictions with experimental IC50/EC50 values from enzymatic assays .
Advanced Questions
Q. How should researchers resolve contradictions in activity data across different studies?
Case Example : If one study reports potent anticancer activity while another shows no effect:
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency.
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for NAS reactions .
- Kinetic Studies : Use in-situ IR or ReactIR to monitor intermediate formation and adjust reaction time/temperature.
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Substituent Variation : Compare cyclobutyl with larger (e.g., cyclohexyl) or smaller (e.g., methyl) groups to assess steric/electronic effects.
- Bioisosteric Replacement : Replace the amine group with sulfonamide or urea moieties to modulate solubility and target engagement.
Data Integration : Compile results into a table (see example below) to prioritize derivatives for synthesis .
| Derivative | Substituent | LogP | IC50 (μM) | Solubility (mg/mL) |
|---|---|---|---|---|
| Parent | Cyclobutyl | 2.8 | 12.3 | 0.45 |
| Analog 1 | Cyclohexyl | 3.5 | 8.9 | 0.28 |
| Analog 2 | Methyl | 1.9 | >50 | 1.20 |
Methodological & Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
